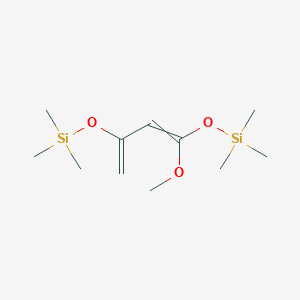

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane

描述

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane is a specialized organosilicon compound characterized by its conjugated diene system modified with both methoxy and trimethylsilyloxy substituents. This structure renders it highly reactive in Diels-Alder and other cycloaddition reactions, making it valuable in synthetic organic chemistry for constructing complex cyclic frameworks. The compound’s CAS registry number (59414-23-2) and commercial availability from suppliers like TCI Chemicals highlight its industrial relevance . Its molecular formula is C₁₃H₂₆O₃Si₂, with a molecular weight of 298.52 g/mol. The presence of dual silyl ether groups enhances its stability against hydrolysis compared to non-silylated analogs, while the methoxy group modulates electronic effects during reactions .

属性

IUPAC Name |

(1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKLJUYMIXSEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696922 | |

| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67609-52-3 | |

| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylene-3,7-dioxa-2,8-disilanon-4-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67609-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane, commonly referred to as Danishefsky's diene, is a functionalized diene known for its applications in organic synthesis, particularly in Diels-Alder reactions. This compound exhibits a range of biological activities and has been explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C11H24O3Si

- Molecular Weight : 232.4 g/mol

- CAS Number : 67609-52-3

- Structure : The compound features a trimethylsilyloxy group, which enhances its reactivity in various organic transformations.

Biological Activity Overview

The biological activity of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane can be categorized into several key areas:

1. Antifungal Activity

Research has indicated that derivatives of this compound exhibit antifungal properties. For instance, studies have shown that sulfone analogues synthesized from Danishefsky's diene demonstrate significant antifungal activity against various strains of fungi. These findings suggest potential applications in treating fungal infections.

2. Cytotoxicity and Antitumor Properties

The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies reported that certain derivatives of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane exhibit selective cytotoxicity against tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

3. Mechanistic Studies

Mechanistic studies have focused on the pathways through which this compound exerts its biological effects. It has been suggested that the trimethylsilyloxy group plays a vital role in enhancing the reactivity of the diene, facilitating its participation in cycloaddition reactions that lead to biologically active products.

Case Studies and Research Findings

Applications in Organic Synthesis

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane is not only significant for its biological activities but also for its utility in organic synthesis:

- Diels-Alder Reactions : Utilized as a diene to synthesize complex cyclic structures.

- Synthesis of Pyridones and Pyranones : Important intermediates in medicinal chemistry.

- Mannich-Michael Reactions : Employed in the preparation of piperidinones and enaminones, which are valuable in drug development.

科学研究应用

Synthesis Applications

-

Diels-Alder Reactions

- Danishefsky's diene is primarily utilized as a diene in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. It reacts with various dienophiles to form cyclohexene derivatives.

- Example : The asymmetric hetero-Diels-Alder cyclization of Danishefsky's diene with benzaldehyde has been reported, utilizing mesoporous inorganic/metalorganic hybrid materials as catalysts .

- Synthesis of Sulfone Analogues

- Mannich-Michael Reactions

- Synthesis of Pyridones and Pyranones

Material Science Applications

-

Silicon-Based Materials

- The incorporation of trimethylsilyl groups enhances the thermal stability and mechanical properties of polymers. This compound can be used to modify polymer matrices for improved performance in coatings and sealants.

-

Surface Modification

- (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane can be applied to modify surfaces to enhance hydrophobicity or adhesion properties, making it useful in various industrial applications.

Case Study 1: Synthesis of Pyridones

A study demonstrated the use of Danishefsky's diene in synthesizing pyridones through Diels-Alder reactions with different dienophiles. The resulting compounds exhibited significant biological activity against certain cancer cell lines.

Case Study 2: Development of Coatings

Research involving the modification of polymer coatings with this silane compound showed enhanced resistance to environmental degradation and improved adhesion properties on various substrates.

Data Table: Summary of Applications

| Application Type | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Diels-Alder reactions | Formation of complex cyclic structures |

| Medicinal Chemistry | Synthesis of sulfogriseofulvins | Antifungal properties |

| Pharmaceutical Synthesis | Mannich-Michael reactions | Development of piperidinones |

| Material Science | Surface modification | Enhanced hydrophobicity and adhesion |

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene

- Structure : Lacks the additional trimethylsilane group at the terminal oxygen.

- However, reduced silyl protection may compromise stability in protic solvents.

1-(Trimethylsilyloxy)-1,3-butadiene

- Structure: No methoxy group; simpler silyloxy-substituted diene.

- CAS : 6651-43-0 .

- Reactivity : The lack of electron-donating methoxy groups diminishes its electron density, reducing its efficacy as a diene in electron-deficient Diels-Alder systems. Suppliers like ChemExper list it at 98% purity, indicating comparable synthetic utility but narrower scope .

Hexamethyldisiloxane

- Structure : (CH₃)₃Si-O-Si(CH₃)₃, a linear siloxane without conjugated diene functionality.

- CAS : 107-46-0 .

- Applications: Primarily used as a solvent or silicone precursor. Its non-conjugated structure eliminates cycloaddition utility but offers superior thermal stability (decomposition >300°C) compared to the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane | C₁₃H₂₆O₃Si₂ | 298.52 | 59414-23-2 | Methoxy, trimethylsilyloxy, diene | Cycloaddition reactions, synthesis |

| 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene | C₈H₁₄O₂Si | 174.28 | 59414-23-2 | Methoxy, trimethylsilyloxy | Intermediate in organic synthesis |

| 1-(Trimethylsilyloxy)-1,3-butadiene | C₇H₁₂OSi | 140.26 | 6651-43-0 | Trimethylsilyloxy, diene | Diels-Alder reactions |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 107-46-0 | Siloxane | Solvent, silicone production |

Research Findings and Key Differences

- Electronic Effects: The methoxy group in the target compound donates electrons via resonance, activating the diene for reactions with electron-deficient dienophiles. This contrasts with 1-(trimethylsilyloxy)-1,3-butadiene, which relies solely on silyl stabilization .

- Steric Considerations: The terminal trimethylsilane group in the target compound introduces steric bulk, slowing reactions with hindered dienophiles but improving regioselectivity .

- Stability: Silyl ethers in the target compound confer resistance to hydrolysis, whereas non-silylated analogs (e.g., methoxy-substituted dienes without silane groups) degrade rapidly in moist environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。